molecular formula C9H16N4 B2564165 methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine CAS No. 923183-51-1

methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine

Cat. No.: B2564165
CAS No.: 923183-51-1
M. Wt: 180.255
InChI Key: ONIBARNLHAWNMB-UHFFFAOYSA-N
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Description

Methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride is a high-quality chemical reagent supplied with a documented purity of 95% . This compound, with the CAS Number 1177310-60-9 and molecular formula C9H18Cl2N4, has a molecular weight of 253.17 g/mol . As a derivative of the 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine scaffold, it features a fused triazole-azepine ring system, which is a structure of significant interest in medicinal chemistry and drug discovery for its potential as a pharmacophore . Researchers value this compound for its use as a key synthetic intermediate or building block in the development of novel bioactive molecules, particularly for probing protein-protein interactions or enzyme inhibition where the azepine ring's conformation and the triazole's hydrogen bonding capabilities are critical . The product is provided as the dihydrochloride salt to enhance stability and solubility in various biological assay buffers. To ensure long-term stability and performance, the material must be stored desiccated at 2-8°C . This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-10-7-9-12-11-8-5-3-2-4-6-13(8)9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBARNLHAWNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a triazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)amine
  • CAS Number : 923183-51-1
  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol
  • Physical Form : Oil at room temperature
  • Purity : Typically ≥95%

The compound features a triazoloazepine core that is known for its diverse biological activities.

Anticonvulsant Activity

Recent studies have indicated that derivatives of triazoloazepines exhibit anticonvulsant properties. Methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine may contribute to this field by acting on voltage-gated sodium channels which are crucial in seizure activity modulation. Research has shown that compounds with similar structures can transition sodium channels to a slow-inactivated state, providing a protective effect against seizures .

Antimicrobial Properties

Compounds containing the triazoloazepine framework have been tested for antimicrobial activity against various pathogens. Preliminary findings suggest that this compound could exhibit efficacy against both Gram-positive and Gram-negative bacteria . This potential makes it a candidate for further exploration in the development of new antibiotics.

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been pivotal in understanding how modifications to the triazoloazepine structure influence biological activity. These studies help identify which substituents enhance efficacy or reduce toxicity . this compound's specific interactions at the molecular level can be elucidated through these approaches.

Neuropharmacology

Given its structural similarities to known psychoactive compounds, this compound may be explored for neuropharmacological applications. Its ability to modulate neurotransmitter systems could lead to developments in treating anxiety and depression .

Case Studies and Research Findings

StudyFindings
Torregrosa et al., 2015Identified anticonvulsant properties linked to sodium channel modulation .
PMC Article on TriazepinesDiscussed synthesis and biological evaluation of triazepine derivatives with antimicrobial activity .
QSAR StudyExplored structural modifications enhancing biological activity in triazole derivatives .

Mechanism of Action

The mechanism of action of methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional diversity of triazolo-azepine derivatives allows for comparative analysis across physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Key Spectral Features (IR/NMR) Reference
Methyl({5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-ylmethyl})amine C₁₀H₁₆N₅ 218.27 -CH₂-NH-CH₃ IR: Triazole C=N stretch (~1,650 cm⁻¹); NMR: δ 2.8 (CH₂-NH)
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)pyrazol-4-amine C₁₂H₁₈N₆ 246.31 Ethyl-pyrazole IR: Pyrazole C-H bend (~1,550 cm⁻¹)
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl] derivative C₂₃H₂₄BrN₅O₂ 506.37 Bromophenyl, methoxyphenyl NMR: δ 7.2–7.8 (aromatic H); IR: C=O stretch (~1,710 cm⁻¹)
5-Methyl-triazolo[1,5-a]pyrimidin-7-yl-(4-nitro-phenyl)-amine C₁₂H₁₁N₇O₂ 301.27 Nitrophenyl, methyl-pyrimidine MS: [M+H]+ m/z 302; NMR: δ 8.2 (NO₂-Ar)

Key Observations :

  • Substituent Impact : The target compound’s methylamine group confers moderate polarity, distinguishing it from bulkier derivatives (e.g., bromophenyl or pyrazole substituents in ).
  • Molecular Weight : Derivatives with aromatic substituents (e.g., bromophenyl) exhibit higher molecular weights (~500 vs. ~220 for the target compound), influencing solubility and bioavailability.

Key Observations :

  • The target compound’s synthesis aligns with methods for alkylated triazolo-azepines (e.g., alkyl halide reactions), whereas triazolo-pyrazines require cyclocondensation .
  • High yields (>85%) are achieved in sulfur-containing derivatives (e.g., 5-thiones) via P₂S₅ reactions .

Key Observations :

  • Antimicrobial Activity : Bulky substituents (e.g., bromophenyl) enhance potency against C. albicans (MIC 2 µg/mL vs. 4 µg/mL for simpler derivatives) .
  • Antiproliferative Activity : Methyl substitution on the triazolo-pyrazine core (e.g., compound 17l) improves activity against cancer cell lines (IC₅₀ <1 µM) .
Physicochemical Stability
  • Thermal Stability: Triazolo-azepines with aromatic substituents (e.g., phenoxy groups) exhibit higher melting points (>200°C) compared to alkylated derivatives (~150°C) .
  • Metabolic Stability : Methylamine derivatives show moderate metabolic stability in hepatic microsomes, while fluorinated analogs (e.g., ’s 16g–l) demonstrate enhanced stability due to reduced CYP450 metabolism .

Biological Activity

Methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine (CAS No. 923183-51-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4C_9H_{16}N_4, with a molecular weight of 180.25 g/mol. The compound features a triazole ring fused to an azepine structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazolo and azepine moieties exhibit various pharmacological effects. The biological activity of this compound includes:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazole compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, triazole derivatives have shown significant cytotoxic effects against MCF-7 breast cancer cells and Bel-7402 liver cancer cells .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the triazole ring is often linked to enhanced antimicrobial efficacy due to its ability to interact with biological targets in pathogens .

The mechanisms through which this compound exhibits its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Triazole compounds often act as inhibitors of key enzymes involved in nucleotide metabolism or cell proliferation. For example, some triazoles inhibit thymidine phosphorylase which is crucial for DNA synthesis .
  • Induction of Apoptosis : Studies have indicated that certain triazole derivatives can trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Interference with Cellular Signaling : The compound may affect signaling pathways related to angiogenesis and metastasis by inhibiting factors such as VEGF (Vascular Endothelial Growth Factor) .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxicity of various triazolo derivatives found that this compound exhibited IC50 values comparable to established anticancer agents against MCF-7 cells. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity against various pathogens (e.g., Staphylococcus aureus and Candida albicans), the compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Data Summary Table

Biological Activity Effect Reference
AnticancerCytotoxicity against MCF-7 cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionThymidine phosphorylase inhibitor

Q & A

Q. Advanced

  • Molecular docking (AutoDock, Glide) : Predicts interactions with targets like tubulin or kinases. For triazoloazepines, docking into the β-tubulin colchicine site shows hydrogen bonding with Thr179 and hydrophobic contacts with Leu248 .
  • QM/MM simulations : Models electron distribution in the triazole ring to guide substitutions that enhance π-π stacking with aromatic residues .

How can salt forms (e.g., dihydrochloride) improve the compound’s properties?

Basic
Salt formation (e.g., dihydrochloride) enhances aqueous solubility and crystallinity. Methods include reacting the free base with HCl in ethanol, followed by lyophilization. Purity is confirmed via elemental analysis and ion chromatography .

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